2-Bromo-4-chloro-3-iodopyridine
Overview
Description
2-Bromo-4-chloro-3-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the pyridine ring, making it a highly substituted heterocyclic compound. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the sequential halogenation of pyridine, where bromine, chlorine, and iodine are introduced at specific positions on the pyridine ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, potassium permanganate, or sodium borohydride are used under controlled conditions.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate. The reactions are typically carried out under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-chloro-3-iodopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and materials science applications.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-iodopyridine in chemical reactions involves the reactivity of the halogen atoms attached to the pyridine ring. The presence of multiple halogens allows for selective substitution and coupling reactions, enabling the formation of diverse chemical structures. The compound can interact with various molecular targets and pathways, depending on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: A halopyridine with iodine at the 2-position.
3-Iodopyridine: A halopyridine with iodine at the 3-position.
4-Iodopyridine: A halopyridine with iodine at the 4-position.
2-Bromo-3-chloropyridine: A halopyridine with bromine at the 2-position and chlorine at the 3-position.
Uniqueness
2-Bromo-4-chloro-3-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring
Properties
IUPAC Name |
2-bromo-4-chloro-3-iodopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-4(8)3(7)1-2-9-5/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUWRKVQFCTVNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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